molecular formula C20H20FN3O2S B2651589 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide CAS No. 1396855-32-5

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

Cat. No.: B2651589
CAS No.: 1396855-32-5
M. Wt: 385.46
InChI Key: JAGOSAKRZBAGRX-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a chemical compound offered for research purposes. It is part of a class of compounds featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its presence in biologically active molecules . The structure incorporates a fluorophenyl group and a thienyl group, which are common in the design of pharmaceutical agents. The 1,2,4-oxadiazole ring is a privileged structure in drug discovery, and analogues based on this core have been investigated for a range of potential therapeutic activities, such as enzyme inhibition . As such, this compound serves as a valuable building block or intermediate for researchers in chemical synthesis and early-stage drug discovery projects. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-fluorophenyl)-N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-16-6-4-5-14(11-16)12-17(25)23-20(8-2-1-3-9-20)19-22-18(24-26-19)15-7-10-27-13-15/h4-7,10-11,13H,1-3,8-9,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGOSAKRZBAGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The specific conditions and reagents used can vary, but the general process involves the following steps:

Chemical Reactions Analysis

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and thienyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide as an anticancer agent. In a notable study, the compound was screened against multicellular spheroids to evaluate its efficacy in inhibiting cancer cell proliferation. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that it could be a candidate for developing new antibiotics, particularly in light of rising antibiotic resistance .

Neurological Research

There is emerging interest in the neuropharmacological effects of this compound. Preliminary studies suggest that it may interact with specific neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. The precise mechanisms remain under investigation, but initial findings indicate modulation of serotonin and dopamine pathways .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines; potential for drug development.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria; implications for antibiotic development.
Neurological EffectsPotential modulation of serotonin and dopamine pathways; implications for treating anxiety and depression.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorophenyl and thienyl groups may interact with enzymes or receptors, while the oxadiazole ring could play a role in stabilizing the compound’s structure. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the cyclohexyl-oxadiazole-acetamide scaffold but differ in substituents, enabling structure-activity relationship (SAR) analysis:

Compound Name Substituent on Oxadiazole Substituent on Acetamide Molecular Weight (g/mol) Key References
2-(3-Fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide (Target Compound) 3-Thienyl 3-Fluorophenyl 397.46*
2-(3-Fluorophenyl)-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide Pyridin-3-yl 3-Fluorophenyl 398.43*
N-{1-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2-(thiophen-3-yl)acetamide Pyrazin-2-yl Thiophen-3-yl 369.44
4-[5-(4-Hexylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine Pyridin-4-yl Hexylcyclohexyl 341.49*

*Calculated based on molecular formulas.

Substituent Effects on Bioactivity and Binding

  • 3-Thienyl vs. Pyridin-3-yl (Target vs. Pyridine-containing analogs are often prioritized for CNS applications due to improved blood-brain barrier permeability .
  • Thiophen-3-yl vs. 3-Fluorophenyl (Thiophene Analog vs. Target):
    The thiophen-3-yl group in the pyrazine-linked analog (369.44 g/mol) may increase lipophilicity compared to the fluorophenyl group, altering metabolic stability or membrane penetration .
  • Hexylcyclohexyl vs. Fluorophenyl (Hexylcyclohexyl Analog):
    The bulky hexylcyclohexyl substituent in the pyridine-linked analog (341.49 g/mol) suggests reduced solubility but enhanced hydrophobic interactions in binding pockets .

Pharmacological Implications

  • Anti-Exudative Activity: Evidence from related acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrates dose-dependent anti-exudative effects comparable to diclofenac sodium (8 mg/kg) . The target compound’s fluorophenyl group may enhance anti-inflammatory potency by mimicking steric and electronic features of nonsteroidal anti-inflammatory drugs (NSAIDs).
  • Receptor Binding: Oxadiazole-containing compounds like 5-(4-chloro-2-phenoxyphenyl)-N-cyclohexyl-4,3,1-oxadiazole-2-carboxamide exhibit concentration-dependent binding to GABA receptors, as shown in tritiated [³H]flumazenil assays .

Biological Activity

2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20FN3O2S
  • Molecular Weight : 385.46 g/mol
  • CAS Number : 1396855-32-5
  • Purity : Minimum 90% .

The biological activity of this compound can be attributed to its structural components, particularly the thienyl and oxadiazole moieties. These groups are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Anticancer Activity

Recent studies have indicated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound demonstrated potent antiproliferative activity with IC50 values ranging from 5.1 to 22.08 µM across different cell lines. Notably, it showed superior activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
HepG26.19Sorafenib9.18
MCF-75.10Doxorubicin39.72

Antioxidant Activity

The compound's antioxidant potential was assessed through lipid peroxidation assays. It was found that modifications in the cyclohexyl moiety significantly enhanced its ability to scavenge free radicals, contributing to its overall therapeutic profile .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various derivatives of oxadiazole indicated that compounds similar to this compound are effective against multiple cancer types.
  • In Vivo Studies : Research involving animal models has shown promising results for oxadiazole derivatives in reducing tumor size and improving survival rates when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-fluorophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling chloroacetyl chloride derivatives with substituted oxadiazole precursors under reflux conditions using triethylamine as a base. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of reactive intermediates (e.g., oxadiazole rings), and controlling temperature to minimize side reactions . Recrystallization from solvents like pet-ether or ethanol ensures purity.

Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?

  • Methodology : Use NMR (¹H/¹³C) to confirm substituent positions and integration ratios. IR spectroscopy identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography via SHELX programs (e.g., SHELXL) resolves bond angles and stereochemistry .

Q. How should researchers handle safety risks associated with reactive intermediates like chloroacetyl chloride?

  • Methodology : Conduct reactions in fume hoods with PPE (gloves, goggles). Store intermediates in airtight containers away from moisture. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for oxadiazole-acetamide derivatives?

  • Methodology : Combine functional assays (e.g., enzyme inhibition) with systematic substitution of the fluorophenyl, thienyl, or cyclohexyl groups. Computational docking (AutoDock, Schrödinger) predicts binding affinities to targets like 5-lipoxygenase-activating protein (FLAP). Validate SAR with IC₅₀ values from human whole-blood assays .

Q. How can discrepancies in bioactivity data between in vitro and ex vivo models be resolved?

  • Methodology : Assess metabolic stability using liver microsomes to identify rapid degradation. Adjust pharmacokinetic parameters (e.g., logP, solubility) via substituent modifications. Cross-validate results using species-specific ex vivo models (e.g., murine blood assays) to account for interspecies variability .

Q. What computational approaches are used to predict physicochemical properties and drug-likeness?

  • Methodology : Employ QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and cytochrome P450 interactions. Density functional theory (DFT) calculates HOMO-LUMO gaps for reactivity insights. MESP maps identify electrophilic/nucleophilic regions critical for binding .

Data Analysis and Optimization

Q. How can crystallographic data from SHELX refine molecular conformation hypotheses?

  • Methodology : Input diffraction data into SHELXL for least-squares refinement. Analyze thermal displacement parameters to assess flexibility of the cyclohexyl ring. Compare derived bond lengths with PubChem benchmarks to validate structural accuracy .

Q. What steps mitigate synthetic challenges in forming the 1,2,4-oxadiazole core?

  • Methodology : Use high-purity nitrile precursors and catalytic amounts of ZnCl₂ to accelerate cyclization. Monitor reaction pH to avoid hydrolysis of intermediates. Scale-up processes may require flow chemistry to maintain yield consistency .

Ethical and Compliance Considerations

Q. How do researchers ensure compliance with ethical standards during in vitro testing?

  • Methodology : Adhere to institutional biosafety protocols for cell culture. Use only research-grade compounds (≥95% purity) and avoid human/animal administration per FDA guidelines. Document sourcing from non-commercial suppliers (e.g., PubChem) to ensure traceability .

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